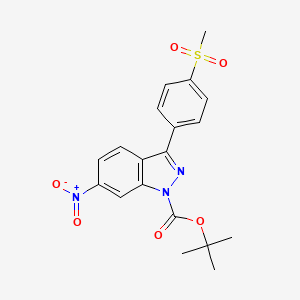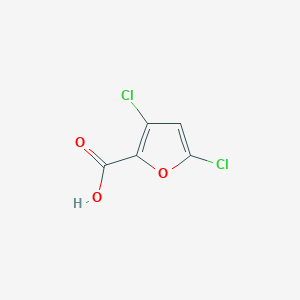
1-Oleoyl-2-linoleoyl-rac-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oleoyl-2-linoleoyl-rac-glycerol is a diacylglycerol, a type of glycerolipid, that contains oleic acid at the sn-1 position and linoleic acid at the sn-2 position. This compound is significant in lipid biochemistry and has been found in various food products, such as raw and dry-cured Iberian ham.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-linoleoyl-rac-glycerol can be synthesized through the esterification of glycerol with oleic acid and linoleic acid. The reaction typically involves heating glycerol with a mixture of oleic acid and linoleic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions using glycerol derived from natural sources, such as vegetable oils or animal fats. The process is optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oleoyl-2-linoleoyl-rac-glycerol can undergo various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst.
Hydrolysis: Hydrolysis can be performed using aqueous acid or base.
Major Products Formed:
Oxidation: Formation of oxo-derivatives and hydroperoxides.
Reduction: Production of reduced forms of the fatty acids.
Hydrolysis: Release of free fatty acids and glycerol.
Wissenschaftliche Forschungsanwendungen
1-Oleoyl-2-linoleoyl-rac-glycerol is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a model compound for studying lipid metabolism and the role of diacylglycerols in cellular processes. Additionally, it is used in the development of food products to understand the impact of different fatty acid compositions on texture, stability, and nutritional value.
Wirkmechanismus
The mechanism by which 1-oleoyl-2-linoleoyl-rac-glycerol exerts its effects involves its interaction with enzymes and receptors involved in lipid metabolism. It can act as a substrate for lipases, leading to the release of free fatty acids, which can then be utilized in various metabolic pathways. The compound also influences membrane fluidity and signaling pathways related to lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
1,2-Dioleoyl-rac-glycerol
1,2-Dilinoleoyl-rac-glycerol
1,2-Dipalmitoyl-rac-glycerol
1,2-Distearoyl-rac-glycerol
Eigenschaften
Molekularformel |
C39H70O5 |
|---|---|
Molekulargewicht |
619.0 g/mol |
IUPAC-Name |
(3-hydroxy-2-octadeca-9,12-dienoyloxypropyl) octadec-9-enoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3 |
InChI-Schlüssel |
BLZVZPYMHLXLHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)





![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)
